
4,5-Diaminofluorescein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DAF-2, or diaminofluorescein-2, is a fluorescent probe used to detect intracellular nitrogen oxide (NO). It is cell-permeable due to its diacetylated form, which is hydrolyzed to form the cell-impermeable DAF-2. This compound plays a crucial role in understanding NO-related processes .
Mechanism of Action
Target of Action
4,5-Diaminofluorescein (DAF-2) is primarily used as a fluorescent detector for nitric oxide (NO) in cells and tissues . Nitric oxide is a crucial biological regulator involved in various physiological and pathological processes .
Mode of Action
In the presence of oxygen, NO and NO-related reactive nitrogen species nitrosate this compound to yield the highly fluorescent DAF-2 triazole (DAF-2T) .
Biochemical Pathways
The biochemical pathway involves the oxidation of the two amino groups of DAF-2 by NO . This reaction is facilitated by the presence of oxygen, leading to the formation of the highly fluorescent DAF-2 triazole . The presence of dha and aa can interfere with this process, as they compete for daf-2 and decrease the nitrosation of daf-2 .
Pharmacokinetics
It is known that daf-2 is cell-permeable , which allows it to enter cells and interact with intracellular NO. Once inside the cell, DAF-2 is catalyzed by intracellular esterases to form DAF-2, which cannot cross the cell membrane .
Result of Action
The result of the action of DAF-2 is the formation of a highly fluorescent compound, DAF-2T, which can be detected and measured . This allows for the detection and imaging of NO in cells and tissues .
Action Environment
The action of DAF-2 is influenced by environmental factors such as the presence of oxygen, which is necessary for the nitrosation of DAF-2 . Additionally, the presence of DHA and AA, which often colocalize with nitric-oxide synthase in the central nervous, cardiovascular, and immune systems, can interfere with the reaction of DAF-2 and NO .
Biochemical Analysis
Biochemical Properties
4,5-Diaminofluorescein interacts with nitric oxide (NO) in the presence of oxygen to yield a highly fluorescent triazolofluorescein . This reaction is the basis for its use as a nitric oxide indicator. The compound is essentially non-fluorescent until it reacts with NO to form a fluorescent benzotriazole .
Cellular Effects
This compound has been used to measure nitric oxide activity in a variety of cells, including human endothelial cells and neurons . The compound’s fluorescence allows for the visualization of nitric oxide production within these cells .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with nitric oxide. Once inside cells, this compound is deacetylated by intracellular esterases to form this compound . This compound then reacts with nitric oxide to yield the highly fluorescent triazolofluorescein .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied, particularly in relation to its use as a nitric oxide indicator
Metabolic Pathways
This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . Therefore, it does not participate in metabolic pathways in the same way as endogenous compounds.
Transport and Distribution
This compound is a membrane-permeable compound, allowing it to be transported into cells . Once inside, it is deacetylated by intracellular esterases to form this compound
Subcellular Localization
The subcellular localization of this compound is not explicitly detailed in the literature. Given its membrane permeability, it can be inferred that the compound is able to access various subcellular compartments .
Preparation Methods
DAF-2 is synthesized and used primarily as a research tool. Its preparation involves chemical modifications to create a fluorescent indicator for NO detection. specific synthetic routes and industrial production methods are not widely documented.
Chemical Reactions Analysis
DAF-2 reacts rapidly with NO in the presence of oxygen, yielding the highly fluorescent compound triazolofluorescein (DAF-2T). It can detect NO under neutral conditions with a detection limit of 5 nM . While the exact reagents and conditions for its synthesis are not detailed, its utility lies in NO detection.
Scientific Research Applications
DAF-2 finds applications in various scientific fields:
Chemistry: As a NO indicator, it helps study redox processes and oxidative stress.
Biology: Researchers use it to investigate NO-related signaling pathways and cellular responses.
Medicine: DAF-2 aids in understanding NO’s role in health and disease.
Industry: Although not directly used in industry, insights gained from DAF-2 research can inform drug development and diagnostics.
Comparison with Similar Compounds
While DAF-2 is unique in its NO-specific detection, other fluorescent probes exist for various analytes. Notable compounds include DAF-FM (for NO), DCFH-DA (for reactive oxygen species), and BCECF-AM (for pH). Each has distinct properties and applications.
Properties
CAS No. |
205391-01-1 |
|---|---|
Molecular Formula |
C26H30N2O7 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
5,6-diamino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;propan-2-ol |
InChI |
InChI=1S/C20H14N2O5.2C3H8O/c21-15-7-11-14(8-16(15)22)20(27-19(11)25)12-3-1-9(23)5-17(12)26-18-6-10(24)2-4-13(18)20;2*1-3(2)4/h1-8,23-24H,21-22H2;2*3-4H,1-2H3 |
InChI Key |
USEFIEWGHVUNEC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)OC3=C(C24C5=CC(=C(C=C5C(=O)O4)N)N)C=CC(=C3)O |
Canonical SMILES |
CC(C)O.CC(C)O.C1=CC2=C(C=C1O)OC3=C(C24C5=CC(=C(C=C5C(=O)O4)N)N)C=CC(=C3)O |
Pictograms |
Irritant |
Synonyms |
4,5-diaminofluorescein DAF-2 (chromophore) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DAF-2 detect nitric oxide (NO)?
A1: DAF-2 itself is non-fluorescent. In the presence of NO and oxygen, DAF-2 undergoes nitrosation to form a highly fluorescent product, 4,5-diaminofluorescein triazole (DAF-2T). [, , , , , ] This reaction enables real-time visualization and quantification of NO production in living cells and tissues. [, , , , , , , , , , , , , , , , , , , , , , ]
Q2: What are the downstream effects of NO detection by DAF-2 in biological systems?
A3: DAF-2 has facilitated the study of NO's role in various physiological processes, including vasodilation, [, , ] neuronal signaling, [, , ] immune response, [] and plant stress responses. [, , , ]
Q3: What is the molecular formula and weight of DAF-2?
A3: The molecular formula of DAF-2 is C12H10N2O3. Its molecular weight is 230.22 g/mol.
Q4: What are the key spectroscopic characteristics of DAF-2 and DAF-2T?
A5: DAF-2 exhibits excitation and emission maxima at approximately 495 nm and 515 nm, respectively. The reaction product, DAF-2T, displays a similar fluorescence emission profile. [, ]
Q5: What are some challenges in using DAF-2 for NO measurement?
A6: DAF-2 measurements can be affected by several factors, including: * Dye leakage: In highly permeable vessels, intracellular DAF-2 can leak out after loading, compromising measurements. [] Continuous perfusion of DAF-2 during measurement can overcome this issue. [] * Interfering compounds: Dehydroascorbic acid (DHA) and ascorbic acid (AA) can react with DAF-2, generating fluorescent products similar to DAF-2T, leading to potential overestimation of NO levels. [] Using a contactless assay where frozen solutions of DAF-2 and the sample are placed adjacently can minimize this interference. [] * Autofluorescence: Non-NO-dependent DAF-2 fluorescence, potentially from its hydrolyzed form, needs careful subtraction for accurate NO quantification. [] * Spontaneous fluorescence increase: DAF-2 fluorescence can increase gradually over time, even without NO. [] This can lead to false positives, especially when measuring low levels of NO. [] Careful experimental design and sample grouping can minimize this effect. []
Q6: Can DAF-2 be used with aldehyde fixatives for histological studies?
A7: Yes, DAF-2 fluorescence persists after glutaraldehyde fixation and embedding with water-soluble resin, enabling NO detection in histological sections. [, ] This has proven valuable in studying NO distribution in tissues like the inner ear. [, ]
Q7: Does DAF-2 itself possess catalytic activity?
A7: DAF-2 is not known to have inherent catalytic properties. Its value lies in its ability to act as a fluorescent reporter for NO, enabling researchers to study NO-related processes.
Q8: Have computational methods been applied to study DAF-2 and its interactions?
A8: While the provided research papers don't detail specific computational studies on DAF-2, techniques like molecular docking, quantum chemical calculations, and molecular dynamics simulations could be employed to: * Investigate the interaction mechanism of DAF-2 with NO at a molecular level. * Explore the influence of different environments on DAF-2 reactivity. * Design DAF-2 analogs with improved properties (e.g., enhanced sensitivity, reduced interference).
Q9: How does the structure of DAF-2 relate to its NO detection capabilities?
A10: The two amino groups in the DAF-2 molecule are crucial for its reactivity with NO. [] Structural modifications to these groups could alter its sensitivity and specificity towards NO. Further research exploring DAF-2 analogs could help establish a detailed SAR profile.
Q10: What are some considerations for DAF-2 storage and handling?
A11: DAF-2 is typically stored at -20°C and protected from light to minimize degradation. [] Researchers should follow manufacturer recommendations for optimal storage and handling.
Q11: What analytical techniques are commonly employed to study DAF-2 and its reaction with NO?
A12: Various methods are used, including: * Fluorescence Spectroscopy: Measures the fluorescence intensity of DAF-2T to quantify NO production. [, ] * Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF): Separates and detects DAF-2T and other fluorescent products, enabling identification and quantification. [, ] * Confocal Laser Scanning Microscopy: Visualizes and quantifies NO production in living cells and tissues in real time. [, , , , , , , ] * Flow Cytometry: Quantifies NO production at the single-cell level. [, , ] * Electrochemistry: Directly measures NO concentration using microelectrodes, offering high spatial and temporal resolution. []
Q12: Is there information on the environmental impact of DAF-2?
A12: The provided research primarily focuses on biological applications of DAF-2. Further studies are needed to assess its environmental fate, persistence, and potential ecotoxicological effects.
Q13: Are there alternatives to DAF-2 for NO detection?
A14: Yes, several alternatives exist, each with advantages and disadvantages. These include: * Electrochemical sensors: Offer high sensitivity and real-time measurements but can be technically challenging. [] * Electron Paramagnetic Resonance (EPR) Spectroscopy: Highly specific for NO detection but requires specialized equipment and expertise. [] * Chemiluminescence-based methods: Offer high sensitivity but can be less suitable for real-time imaging.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


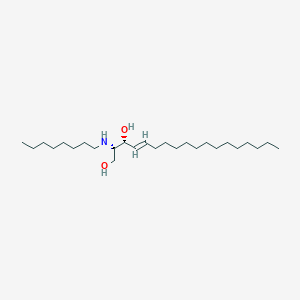


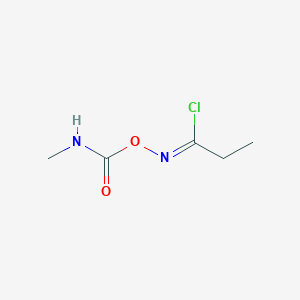

![[(2R,3R,5R,10S,11S,12S,13R,17R)-2,11-dihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-3-sulfooxy-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B163716.png)
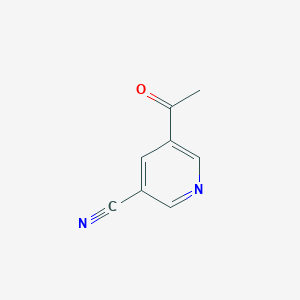
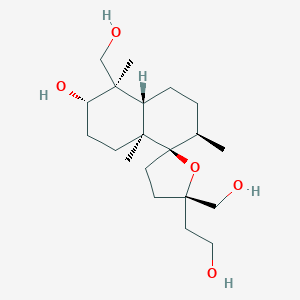
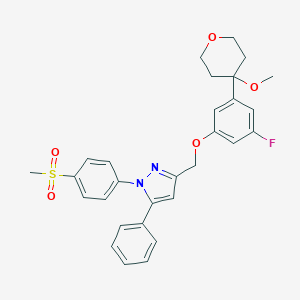
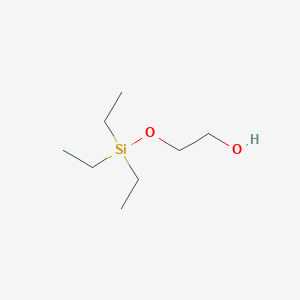

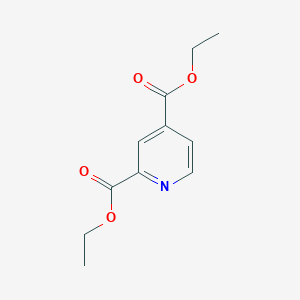
![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)

